molecular formula C18H22N2O3 B2764717 N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2361875-88-7

N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No.: B2764717
CAS No.: 2361875-88-7
M. Wt: 314.385
InChI Key: QUBSFYQYCVGOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide is a complex organic compound that features a piperidine ring, an amide linkage, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide typically involves multiple steps. One common route starts with the preparation of 3-acetylpiperidine, which is then reacted with 4-(bromomethyl)benzoyl chloride to form an intermediate. This intermediate is subsequently reacted with prop-2-enamide under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring and amide linkage may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide: Unique due to its specific combination of functional groups.

    This compound analogs: Compounds with slight modifications in the piperidine ring or phenyl group.

Uniqueness

This compound stands out due to its specific structural features, which confer unique chemical reactivity and potential biological activity. Its combination of a piperidine ring, an amide linkage, and a phenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[[4-(3-acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-17(22)19-11-14-6-8-15(9-7-14)18(23)20-10-4-5-16(12-20)13(2)21/h3,6-9,16H,1,4-5,10-12H2,2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBSFYQYCVGOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.